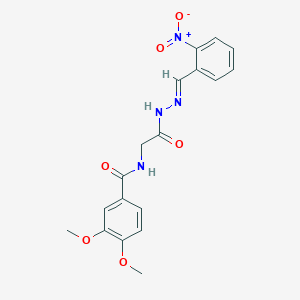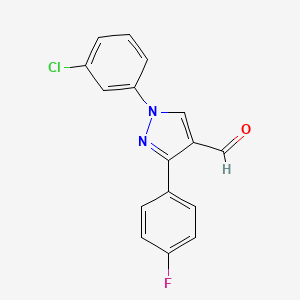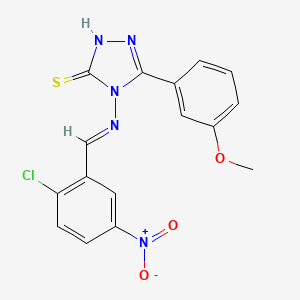
3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin beinhaltet typischerweise die Reaktion von 3-Chlorphenylhydrazin mit Schwefelkohlenstoff und Kaliumhydroxid, um das entsprechende Dithiocarbazat zu bilden. Dieser Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Methylbenzylchlorid umgesetzt, um das gewünschte Triazolderivat zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierte Synthese und Reinigungsprozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in ein Amin umwandeln.
Substitution: Das Chloratom am Phenylring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles oder antifungizides Mittel.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Die genauen Wege und Ziele können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Chlorphenyl)-4H-1,2,4-triazol-4-amin: Fehlen die Thio- und 2-Methylbenzylgruppen.
5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin: Fehlt die 3-Chlorphenylgruppe.
Einzigartigkeit
3-(3-Chlorphenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-triazol-4-amin ist einzigartig durch das Vorhandensein sowohl der 3-Chlorphenyl- als auch der 2-Methylbenzylthiogruppe, was zu seinen besonderen biologischen und chemischen Eigenschaften beitragen kann.
Eigenschaften
CAS-Nummer |
577791-08-3 |
|---|---|
Molekularformel |
C16H15ClN4S |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-5-2-3-6-13(11)10-22-16-20-19-15(21(16)18)12-7-4-8-14(17)9-12/h2-9H,10,18H2,1H3 |
InChI-Schlüssel |
PFRDISMPHJUYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)
![6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12014546.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)


![5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014599.png)
